molecular formula C23H22FNO5S B2984559 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797317-30-6

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2984559
CAS No.: 1797317-30-6
M. Wt: 443.49
InChI Key: MLGCLQUIRVPBBE-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a propan-1-one core linked to a 3-(4-fluorophenoxy)phenyl group and a complex azetidine ring system bearing a furanylmethylsulfonyl substituent. The strategic incorporation of fluorine, a common bioisostere, and the sulfonyl group are typical modifications employed to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . Protein kinase inhibitors (PKIs), for instance, represent a major class of therapeutic agents, and the structural motifs present in this compound suggest potential as a scaffold for developing inhibitors targeting specific kinase pathways . Kinases are ubiquitous enzymes that regulate crucial cellular processes, and their dysregulation is a hallmark of various diseases, including cancer and inflammatory disorders . As a research chemical, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for creating diverse chemical libraries, or as a candidate for in vitro biological screening to elucidate its mechanism of action and potential research applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCLQUIRVPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis strategies. The process might begin with the formation of the azetidine ring, followed by functional group modifications and coupling reactions to attach the fluorophenoxy and furan-based groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial production methods: Industrial synthesis might employ large-scale batch reactors or continuous flow systems to produce this compound. Key considerations include process optimization for efficiency, cost-effectiveness, and minimizing byproducts.

Chemical Reactions Analysis

Types of reactions: This compound can undergo various reactions such as:

  • Oxidation

  • Reduction

  • Substitution

Common reagents and conditions: Reagents commonly used for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents or nucleophiles.

Major products formed: Depending on the type of reaction, this compound can form derivatives that maintain the core structure while introducing new functional groups. For example, oxidation might convert primary alcohols to aldehydes or carboxylic acids, whereas substitution reactions could replace the fluorine with other groups.

Scientific Research Applications

Chemistry: The compound's unique structure allows for the exploration of new synthetic pathways and reaction mechanisms in organic chemistry.

Biology: In biological research, it can serve as a tool to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine: The compound's ability to modulate biological pathways makes it a candidate for pharmacological research, potentially leading to new therapeutic agents.

Industry: It can be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group could interact with hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Structural Analogues with Fluorophenoxy Groups

  • 1-{4-[3-(4-Fluorophenoxy)phenyl]but-3-en-2-yl}-1-hydroxyurea (): Similarity: Shares the 3-(4-fluorophenoxy)phenyl motif, likely contributing to similar pharmacokinetic properties. Difference: Replaces the azetidine-sulfonyl-furan group with a hydroxyurea moiety.
  • (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one ():

    • Similarity : Contains a fluorophenyl group and azetidine ring.
    • Difference : Uses an azetidin-2-one (lactam) core instead of a sulfonylated azetidine. The lactam increases rigidity and polarity, which may reduce membrane permeability compared to the sulfonyl analog .

Analogues with Sulfonylated Azetidine Moieties

  • 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (): Similarity: Features a sulfonylated azetidine and propan-1-one backbone. Difference: Substitutes the furan-2-ylmethyl group with a 4-methoxyphenyl sulfonyl group.
  • 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one (): Similarity: Shares the azetidine-propanone scaffold. Difference: Replaces the sulfonyl-furan group with a 4-fluorophenoxy methyl substituent. The absence of sulfonyl reduces polarity, likely improving blood-brain barrier penetration but diminishing hydrogen-bonding interactions .

Compounds with Heterocyclic Substituents

  • (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one ():

    • Similarity : Contains a fluorophenyl group and ketone functionality.
    • Difference : Uses a triazole ring instead of azetidine. Triazoles offer strong dipole interactions but may introduce metabolic liabilities compared to the sulfonylated azetidine .
  • 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (): Similarity: Shares the propan-1-one core and fluorinated aromatic group. Difference: Incorporates a piperidine-piperazine system instead of azetidine-sulfonyl-furan. The larger ring system increases molecular weight and may affect bioavailability .

Physicochemical Properties

  • Molecular Weight : Estimated ~450–500 g/mol (comparable to ’s 379.5 g/mol and ’s 407.41 g/mol).
  • Polarity: The sulfonyl group enhances solubility compared to non-sulfonylated analogs (e.g., ).
  • Lipophilicity: The fluorophenoxy and furan groups balance hydrophobicity, likely improving membrane permeability over purely polar analogues (e.g., ) .

Biological Activity

The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : It features a propanone backbone with a substituted azetidine ring.
  • Functional Groups : The presence of a fluorophenoxy group and a furan sulfonamide moiety contributes to its potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings related to its biological effects.

Anticancer Activity

Studies have shown that compounds with similar structures can act as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival. For instance, derivatives of HSP90 inhibitors have demonstrated significant anticancer effects in vitro and in vivo, with some showing IC50 values in the low micromolar range (2-6 μM) against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A related study highlighted the antifungal activity of thiazole derivatives, suggesting that modifications at the para position of phenyl moieties enhance antifungal efficacy . Although specific data for the compound is limited, it is reasonable to hypothesize similar effects due to structural similarities.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Folding : By targeting HSP90, the compound may disrupt the folding and stabilization of client proteins involved in tumorigenesis.
  • Interaction with Enzymes : The sulfonamide group may facilitate interactions with various enzymes critical for microbial survival, potentially leading to their inhibition.

Research Findings and Case Studies

Several studies provide insights into the biological activity of related compounds:

  • HSP90 Inhibition : Compounds designed as HSP90 inhibitors displayed significant antitumor activities without substantial toxicity in xenograft models .
  • Antifungal Studies : A series of thiazole derivatives showed promising antifungal activity against Candida species, indicating that structural modifications could enhance efficacy against fungal pathogens .
  • Antimalarial Activity : Related compounds have demonstrated antimalarial properties, suggesting that similar structural motifs might confer broad-spectrum antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/Activity Level
AnticancerHSP90 Inhibitors2-6 μM
AntifungalThiazole DerivativesMIC 50 = 1.23 μg/mL
AntimalarialBenzothiazole HydrazonesSignificant suppression

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